molecular formula C4H9NO2 B081214 Ethanimidic acid, N-hydroxy-, ethyl ester CAS No. 10576-12-2

Ethanimidic acid, N-hydroxy-, ethyl ester

Cat. No. B081214
CAS RN: 10576-12-2
M. Wt: 103.12 g/mol
InChI Key: QWKAVVNRCKPKNM-SNAWJCMRSA-N
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Description

Ethanimidic acid, N-hydroxy-, ethyl ester, is a chemical compound often encountered in organic synthesis. It's a component of various chemical reactions and processes, with an array of applications in synthetic chemistry.

Synthesis Analysis

  • A novel reaction pathway using 2,3-allenoates with TsNBr2 in the presence of K2CO3 produces (1E,2E)-3-bromo-4-oxo-N'-tosyl-2-alkenoxylimidic acid ethyl esters, showcasing a method to synthesize related compounds (Shen & Huang, 2007).

Molecular Structure Analysis

Specific studies on the molecular structure of Ethanimidic acid, N-hydroxy-, ethyl ester, were not found in the available literature. However, molecular structure analysis is a critical aspect of understanding any compound's chemical characteristics and potential reactions.

Chemical Reactions and Properties

  • Reaction of aromatic aldehydes with ethyl diazoacetate catalyzed by Lewis acids produces 3-hydroxy-2-arylacrylic acid ethyl esters, indicating a reaction pathway relevant to ethanimidic acid derivatives (Dudley et al., 2004).

Physical Properties Analysis

The physical properties of Ethanimidic acid, N-hydroxy-, ethyl ester, such as melting point, boiling point, and solubility, are essential for its handling and application in various chemical processes. However, specific details on these properties were not found in the current literature.

Chemical Properties Analysis

  • The study of esters of N-hydroxyphthalimide and N-protected amino acids offers insights into the chemical properties of related esters, which may be extrapolated to understand the properties of Ethanimidic acid, N-hydroxy-, ethyl ester (Nefkens, Tesser, & Nivard, 2010).

Scientific Research Applications

Chemical Synthesis and Reactions Innovative reactions involving ethanimidic acid derivatives have been explored for the synthesis of complex chemical structures. For instance, the reaction of 2,3-allenoates with TsNBr2 in the presence of base has been demonstrated as a highly stereoselective method for producing (1E,2E)-3-bromo-4-oxo-N'-tosyl-2-alkenoxylimidic acid ethyl esters, highlighting a novel reaction pathway and mechanism for these compounds (Ruwei Shen & Xian Huang, 2007). Additionally, the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters through acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate showcases the versatility of ethanimidic acid derivatives in organic synthesis, producing precursors to biologically active compounds (Matthew E. Dudley et al., 2004).

Surface Chemistry and Material Science Research into the activation of acid terminal groups on modified porous silicon surfaces has utilized N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which are related to ethanimidic acid derivatives. This work significantly contributes to our understanding of the chemical functionalization of surfaces, important for the development of biosensors and biochips (S. Sam et al., 2010). Moreover, the EDC/NHS activation mechanisms of poly(acrylic acid) and poly(methacrylic acid) brushes for the creation of succinimidyl ester-terminated surfaces, which play a crucial role in biomolecule immobilization, highlight the significance of these derivatives in creating advanced materials (Cuie Wang et al., 2011).

Biochemistry and Pharmacology In the realm of biochemistry, studies on esters of alpha-oxo-carbonic acids, akin to ethanimidic acid derivatives, have unveiled their role in modulating immune responses. Specifically, such esters have shown potential in down-regulating the production of pro-inflammatory cytokines and modulating the expression of immune receptors, providing insights into their therapeutic applications in immune modulation (M. Hollenbach et al., 2008).

Environmental Science and Catalysis Explorations into the transesterification activity of acid catalysts, considering the polarity of ester chains, have implications for understanding and optimizing catalytic processes in environmental and industrial contexts. These studies offer a glimpse into the nuanced factors affecting catalytic efficiency, including the interaction of ester chains with catalysts (D. M. Alonso et al., 2009).

Safety And Hazards

Ethanimidic acid, N-hydroxy-, ethyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as an irritant and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

ethyl N-hydroxyethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKAVVNRCKPKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065129
Record name Ethanimidic acid, N-hydroxy-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanimidic acid, N-hydroxy-, ethyl ester

CAS RN

10576-12-2
Record name Ethyl N-hydroxyethanimidate
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Record name Ethyl acetohydroximate
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Record name Ethanimidic acid, N-hydroxy-, ethyl ester
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Record name Ethanimidic acid, N-hydroxy-, ethyl ester
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Record name Ethyl N-hydroxyacetimidate
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Record name ETHANIMIDIC ACID, N-HYDROXY-, ETHYL ESTER
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